![molecular formula C18H29N3S B5570724 1-(2,4-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea](/img/structure/B5570724.png)
1-(2,4-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
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Overview
Description
1-(2,4-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structural features, which include a dimethylphenyl group and a tetramethylpiperidinyl group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 2,4-dimethylaniline with 2,2,6,6-tetramethylpiperidin-4-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic and piperidinyl groups can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
- 1-(2,4-Dimethylphenyl)-3-phenylthiourea
- 1-(2,4-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
Uniqueness
1-(2,4-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to the presence of both the dimethylphenyl and tetramethylpiperidinyl groups. These structural features confer specific chemical and biological properties that distinguish it from other thioureas. For example, the tetramethylpiperidinyl group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.
Biological Activity
1-(2,4-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their broad spectrum of pharmacological effects, including anticancer, antiviral, and antibacterial properties. This article delves into the biological activity of this specific compound, synthesizing findings from various research studies to provide a comprehensive overview.
- Molecular Formula : C18H29N3S
- Molecular Weight : 319.5 g/mol
- Structure : The compound features a thiourea backbone with a dimethylphenyl group and a tetramethylpiperidine moiety, which may contribute to its biological activity due to steric and electronic effects.
Anticancer Activity
Numerous studies highlight the anticancer potential of thiourea derivatives. For instance:
- A study reported that thioureas exhibit significant cytotoxic effects against various cancer cell lines such as PC-3 (prostate cancer), A549 (lung cancer), and MCF-7 (breast cancer). The tested compounds showed over 61% inhibition of cell proliferation across these lines .
- Another investigation found that compounds similar to this compound could reverse treatment resistance in cancer cells by targeting specific signaling pathways involved in cell survival .
Antiviral Activity
Thioureas have also been evaluated for their antiviral properties:
- Research has demonstrated that thiourea derivatives can inhibit the growth of viruses such as the Chikungunya virus and Murine Norovirus. The effective concentration (EC50) values were determined to be higher than 0.3 µM for some derivatives .
- These compounds may interfere with viral replication mechanisms, although the exact pathways remain an area for further exploration.
Antibacterial Activity
The antibacterial efficacy of thiourea derivatives is well-documented:
- Studies indicate that certain thioureas exhibit potent antibacterial activity against pathogenic bacteria. For example, compounds structurally related to this compound have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .
The mechanisms underlying the biological activities of thioureas often involve:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis in cancer cells .
- Inhibition of Enzymatic Pathways : Thioureas may inhibit key enzymes involved in cellular processes such as proliferation and survival. For instance, they have been shown to affect protein deacetylases involved in cancer progression .
Case Studies
Study | Focus | Findings |
---|---|---|
Kulabaş et al., 2017 | Anticancer Activity | Compounds exhibited over 61% inhibition in various cancer cell lines. |
Bingöl Özakpınar et al., 2024 | Antiviral Properties | Demonstrated effective inhibition against Chikungunya virus with EC50 > 0.3 µM. |
MDPI Review, 2024 | Mechanisms of Action | Highlighted ROS generation and enzymatic inhibition as key mechanisms. |
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3S/c1-12-7-8-15(13(2)9-12)20-16(22)19-14-10-17(3,4)21-18(5,6)11-14/h7-9,14,21H,10-11H2,1-6H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZPMEUUQQYNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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